N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzamide
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Overview
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzamide is a complex organic compound that features a unique combination of furan, thiophene, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable base to form the intermediate compound.
Hydroxylation: The intermediate is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide or a peracid.
Amidation: The hydroxylated intermediate is reacted with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings (furan, thiophene, and benzamide) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Formation of ketone derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic rings and functional groups can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group and aromatic rings allow it to form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-hydroxyethyl)-2-methylbenzamide
- N-(2-(thiophen-2-yl)-2-hydroxyethyl)-2-methylbenzamide
- N-(2-(furan-2-yl)-2-hydroxyethyl)-benzamide
Uniqueness
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzamide is unique due to the presence of both furan and thiophene rings, which provide distinct electronic and steric properties. This combination can lead to unique reactivity and interaction profiles compared to compounds with only one of these rings.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-13-6-2-3-7-14(13)17(20)19-12-18(21,15-8-4-10-22-15)16-9-5-11-23-16/h2-11,21H,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBYAOJKGGLRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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